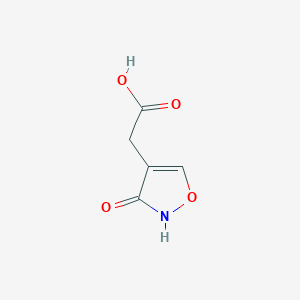

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid

Description

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole (isoxazole) ring substituted with a ketone group at position 3 and an acetic acid moiety at position 2. This compound is part of a broader class of oxazole derivatives, which are valued in medicinal and synthetic chemistry due to their diverse biological activities and structural versatility .

Properties

IUPAC Name |

2-(3-oxo-1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-4(8)1-3-2-10-6-5(3)9/h2H,1H2,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXAXCPJFNMPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546993-28-5 | |

| Record name | 2-(3-oxo-2,3-dihydro-1,2-oxazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with carboxylic acids or their derivatives . For instance, the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst can yield oxazoline derivatives, which can be further oxidized to form oxazole compounds .

Industrial Production Methods

Industrial production of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, ruthenium). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

2-(3-Oxo-1,2-oxazol-4-yl)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

- Structure : Replaces the oxazole ring with a benzothiazole fused to a benzene ring, retaining the ketone and acetic acid groups.

- Synthesis : Prepared via cyclization of precursors involving mercaptoacetic acid, as described for benzisothiazolone derivatives .

- Properties : Higher melting point (229–230°C) compared to simpler oxazoles, attributed to enhanced hydrogen bonding from the fused aromatic system .

- Applications : Intermediate for antibacterial and antifungal agents .

(3,5-Dimethyl-1,2-oxazol-4-yl)acetic Acid

- Structure : Features methyl groups at positions 3 and 5 of the oxazole ring.

- Synthesis : Derived from substituted isoxazole precursors via alkylation or condensation reactions .

- Properties: Lower polarity due to methyl groups, improving lipid solubility. No direct melting point data, but likely reduced compared to unsubstituted oxazoles.

- Applications : Building block for pharmaceuticals and agrochemicals .

Substituent Modifications

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic Acid

- Structure : Chlorine substituent at position 5 and methyl at position 3 of the oxazole ring.

- Properties: Predicted pKa = 3.70, indicating moderate acidity.

- Applications : Candidate for antimicrobial agents due to halogenated heterocycles’ bioactivity .

Ibotenic Acid (2-Amino-2-(3-oxo-1,2-oxazol-5-yl)acetic Acid)

Functional Group Additions

{[(3,5-Dimethylisoxazol-4-yl)methyl]thio}acetic Acid

- Structure : Thioether linkage between the oxazole and acetic acid.

- Applications: Intermediate in organometallic chemistry or prodrug design .

Ethyl (5-bromo-1-(pyrimidin-2-yl)-2,3-dihydro-1H-indol-7-yl)(oxo)acetate

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Derivatives with electron-withdrawing groups (e.g., Cl) require harsh conditions, as seen in bromination/dehydrohalogenation reactions for acetylene-linked oxadiazoles .

- Biological Relevance : Benzothiazole analogs exhibit higher antifungal activity than oxazoles, likely due to increased aromatic stabilization and hydrogen-bonding capacity .

- Structure-Activity Relationships : Methyl groups improve metabolic stability but reduce polarity, impacting solubility .

Notes and Limitations

- Limited direct data on 2-(3-Oxo-1,2-oxazol-4-yl)acetic acid necessitate extrapolation from analogs.

- Contradictions in synthesis yields (e.g., low yields for acetylene oxadiazoles ) suggest similar challenges for complex derivatives of the target compound.

- Biological activity data are inferred from structurally related compounds; experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.